molecular formula C5H3ClIN3O2 B2721800 6-Chloro-5-iodo-3-nitropyridin-2-amine CAS No. 790692-90-9

6-Chloro-5-iodo-3-nitropyridin-2-amine

Cat. No. B2721800
Key on ui cas rn: 790692-90-9
M. Wt: 299.45
InChI Key: FQFSWKVTOZFBOZ-UHFFFAOYSA-N
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Patent
US07855202B2

Procedure details

To a suspension of 6-chloro-3-nitropyridin-2-amine (6.3 g, 36.3 mmol) in ethanol (110 mL), 9.2 g (36.3 mmol) of iodine and 11.32 g (36.3 mmol) of silver sulphate were added. The crude mixture was stirred at room temperature overnight and the precipitate formed was filtered off. The solid isolated was purified by flash chromatography (1:1 hexane/ethyl acetate) to give the title compound (9.74 g, 88% of yield).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
11.32 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[I:12]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[I:12] |f:3.4|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
9.2 g
Type
reactant
Smiles
II
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
11.32 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The solid isolated
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1:1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=N1)N)[N+](=O)[O-])I
Measurements
Type Value Analysis
AMOUNT: MASS 9.74 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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